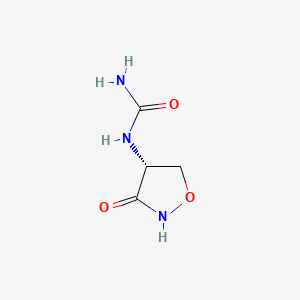
Urea, (3-oxo-4-isoxazolidinyl)-, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, (3-oxo-4-isoxazolidinyl)-, (R)- is a chemical compound that belongs to the class of isoxazolidones It is characterized by the presence of a carboxamido group at the 5th position, an amino group at the 4th position, and an isoxazolidone ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino and a carboxamido group. The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
Urea, (3-oxo-4-isoxazolidinyl)-, (R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamido groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Urea, (3-oxo-4-isoxazolidinyl)-, (R)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes.
作用机制
The mechanism of action of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites and preventing their normal function. This inhibition can occur through mechanisms such as competitive inhibition or covalent modification of the enzyme . The molecular pathways involved may include the disruption of metabolic processes or signaling pathways within cells .
相似化合物的比较
Similar Compounds
4-Amino-3-isoxazolidone: A structurally similar compound with an amino group at the 4th position and an isoxazolidone ring.
D-Cycloserine: Another related compound known for its antibiotic properties and use in treating tuberculosis.
Uniqueness
属性
CAS 编号 |
53459-33-9 |
|---|---|
分子式 |
C4H7N3O3 |
分子量 |
145.12 g/mol |
IUPAC 名称 |
[(4R)-3-oxo-1,2-oxazolidin-4-yl]urea |
InChI |
InChI=1S/C4H7N3O3/c5-4(9)6-2-1-10-7-3(2)8/h2H,1H2,(H,7,8)(H3,5,6,9)/t2-/m1/s1 |
InChI 键 |
JWDWANYTYNRWOR-UWTATZPHSA-N |
SMILES |
C1C(C(=O)NO1)NC(=O)N |
手性 SMILES |
C1[C@H](C(=O)NO1)NC(=O)N |
规范 SMILES |
C1C(C(=O)NO1)NC(=O)N |
| 53459-33-9 | |
同义词 |
5-carboxamido-4-amino-3-isoxazolidone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7S)-7-[[(5R)-5-Amino-5-carboxypentanoyl]amino]-3-[[(Z)-3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237279.png)
![(E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B1237280.png)
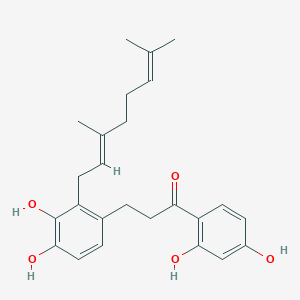

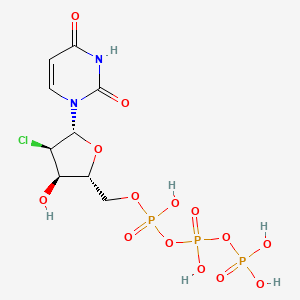
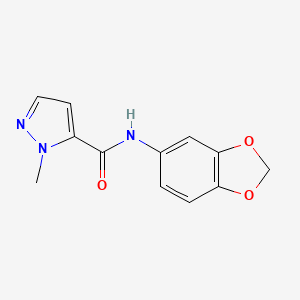
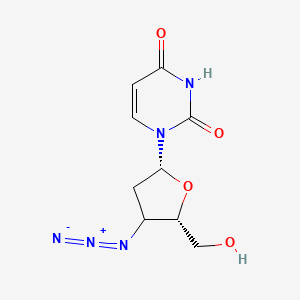
![(15R)-13-[(4-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1237290.png)
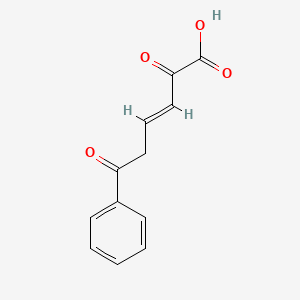

![(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoic acid](/img/structure/B1237295.png)
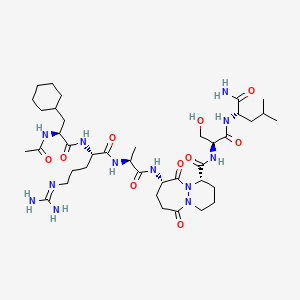
![(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1237299.png)

